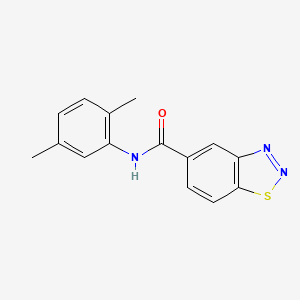![molecular formula C17H18ClNO6 B5187803 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5187803.png)
2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ receptor agonists. This compound has been extensively studied for its potential therapeutic applications in various fields, including metabolic disorders, cardiovascular diseases, and cancer.
Mechanism of Action
2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene works by activating the PPARδ receptor, which is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to an increase in the expression of genes involved in fatty acid oxidation and glucose metabolism, resulting in a reduction in body weight and improved insulin sensitivity. It also leads to a reduction in inflammation and oxidative stress, which may have a protective effect on the cardiovascular system.
Biochemical and Physiological Effects:
2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene has been shown to have a number of biochemical and physiological effects in various studies. These include an increase in fatty acid oxidation, improvement in glucose metabolism, reduction in body weight, improvement in insulin sensitivity, reduction in inflammation, and reduction in oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene for lab experiments is its high potency and selectivity for the PPARδ receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation is that it has been shown to have some off-target effects on other receptors, which may complicate data interpretation.
Future Directions
There are several future directions for research on 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene. One area of interest is in the development of more potent and selective PPARδ agonists for the treatment of metabolic disorders and cardiovascular diseases. Another area of interest is in the investigation of the potential anticancer properties of 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene and its derivatives. Finally, there is a need for more studies to investigate the long-term safety and efficacy of 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene in humans.
Synthesis Methods
The synthesis of 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene involves several steps, starting from the reaction of 4-nitrobenzene with chloroacetyl chloride in the presence of aluminum chloride to yield 2-chloro-4-nitroacetophenone. The intermediate is then reacted with 2-(3-methoxyphenoxy)ethanol in the presence of potassium carbonate and cesium carbonate to yield 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene has been studied extensively for its potential therapeutic applications in various fields. One of the most promising areas of research is in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Studies have shown that 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene can increase fatty acid oxidation and improve glucose metabolism, leading to a reduction in body weight and improved insulin sensitivity.
Another area of research is in the prevention and treatment of cardiovascular diseases. 2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene has been shown to increase the expression of genes involved in lipid metabolism and reduce inflammation, which may have a protective effect on the cardiovascular system.
2-chloro-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-nitrobenzene has also been studied for its potential anticancer properties. Studies have shown that it can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
2-chloro-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6/c1-22-14-3-2-4-15(12-14)24-9-7-23-8-10-25-17-6-5-13(19(20)21)11-16(17)18/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEUXDUNDIJNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0088910.P001 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5187723.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(3-methylbenzyl)benzamide](/img/structure/B5187739.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-phenylpiperazine](/img/structure/B5187749.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5187760.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethoxy)-2-methoxy-4-methylbenzene](/img/structure/B5187763.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide](/img/structure/B5187769.png)
![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5187772.png)
![N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide](/img/structure/B5187789.png)

![ethyl (4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5187795.png)

![4-[2-(4-aminobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B5187814.png)
![2,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5187821.png)